An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine
An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.
Abstract
The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, with CAS Number 866149-58-8, represents a novel chemical entity with potential pharmacological activity.[1] Its structure combines three key chemical motifs: a pyrrole core, a benzoyl group, and a morpholine ring. Each of these is a "privileged pharmacophore" known to be present in a wide array of biologically active compounds, suggesting a high potential for therapeutic application.[2] This guide provides a comprehensive framework for the systematic investigation and elucidation of its mechanism of action (MOA). While direct research on this specific molecule is limited, data from related pyrrolopyrimidine and morpholine-containing compounds suggest potential activities ranging from kinase inhibition to the induction of apoptosis.[3][4][5] This document serves as a strategic workflow for researchers to deconstruct its biological function, from initial hypothesis generation to in-depth mechanistic validation.
Introduction: Structural Rationale and Postulated Biological Activity
The molecular architecture of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine provides a strong basis for hypothesizing its biological targets. The pyrrolopyrimidine scaffold, a close relative of the pyrrole core, is extensively found in potent kinase inhibitors.[4][5] Several have been developed as targeted anti-cancer agents that interfere with critical signaling pathways like PI3K/Akt/mTOR.[6] The morpholine ring is another versatile moiety frequently incorporated into drug candidates to improve pharmacokinetic properties and can contribute to target binding.[2]
Initial high-throughput screening data, though preliminary, indicates this compound has been assayed for activity as a G-protein coupled receptor 151 (GPR151) activator, among other targets.[1] This provides a potential, albeit unconfirmed, starting point for investigation.
Given the established activities of its constituent parts, we can formulate several primary hypotheses for its mechanism of action:
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Hypothesis 1: Kinase Inhibition. The compound acts as an inhibitor of one or more protein kinases, disrupting signal transduction pathways crucial for cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.
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Hypothesis 2: Induction of Apoptosis. The compound triggers programmed cell death in pathological cells, potentially through the intrinsic (mitochondrial) pathway, by modulating pro- and anti-apoptotic proteins like BAX, BCL-2, and caspases.[3]
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Hypothesis 3: GPCR Modulation. The compound functions as a modulator (agonist or antagonist) of a G-protein coupled receptor, such as GPR151.
This guide will now detail the experimental strategy to systematically test these hypotheses.
Phase I: Target Identification and Initial Functional Screening
The initial phase is designed to cast a wide net to identify the primary cellular function of the compound and to narrow down its potential molecular targets.
In Silico and High-Throughput Screening
The logical first step is a combination of computational modeling and broad-spectrum experimental screening. This dual approach maximizes the probability of identifying a high-confidence target early in the process.
Experimental Protocol: Kinase and GPCR Panel Screening
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Objective: To assess the compound's activity against a large panel of known kinases and GPCRs.
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Methodology:
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Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically screened at a fixed concentration (e.g., 10 µM) against a panel of hundreds of purified human kinases. The percent inhibition is measured.
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GPCR Panel: Employ a similar service that uses cell-based assays (e.g., calcium flux, cAMP measurement) to detect agonist or antagonist activity at a comprehensive GPCR panel.
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Causality and Rationale: This unbiased approach is critical for identifying both expected and unexpected targets. It avoids the confirmation bias of focusing only on a single hypothesized target. A broad screen provides a "hit landscape" that guides all subsequent validation efforts.
Phenotypic Screening in Cellular Models
Parallel to target-based screening, evaluating the compound's effect on cellular phenotypes provides crucial context for its biological activity.
Experimental Protocol: Anti-Proliferative and Apoptosis Induction Assays
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Objective: To determine if the compound affects cell viability and induces apoptosis in relevant cell lines (e.g., HT-29 colon cancer cells, based on data from related compounds).[3]
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Methodology:
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Cell Viability (MTT/MTS Assay):
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Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
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Treat cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
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Add MTT or MTS reagent and incubate until color development.
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Read absorbance on a plate reader to determine cell viability relative to a vehicle control (e.g., DMSO).
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Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
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Apoptosis Detection (Annexin V/Propidium Iodide Staining):
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Treat HT-29 cells with the compound at its IC50 and 2x IC50 concentration for 24-48 hours.
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Harvest and wash the cells.
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Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
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Analyze the cell population by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
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Self-Validating System: A positive result in the anti-proliferative assay that is subsequently confirmed to be caused by apoptosis (rather than simple cytotoxicity) provides a strong, internally consistent rationale for proceeding with mechanistic studies focused on apoptotic pathways.
Phase II: Target Validation and Pathway Deconvolution
Once a putative target or a clear cellular phenotype is identified, the next phase focuses on confirming direct engagement with the target and mapping the downstream signaling consequences.
Confirming Target Engagement in a Cellular Context
A critical step is to prove that the compound physically interacts with its proposed target inside the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
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Objective: To verify that the compound binds to its target protein in intact cells, leading to its thermal stabilization.
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Methodology:
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Treat intact cells (e.g., HT-29) with the compound or vehicle.
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Lyse the cells and heat the lysates to a range of temperatures.
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Cool the samples and centrifuge to pellet aggregated, denatured proteins.
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Analyze the soluble fraction (supernatant) by Western blot, probing for the target protein (e.g., Akt, if identified as a hit).
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Interpretation: A positive result is observed if the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating that ligand binding has conferred thermal stability. This provides powerful evidence of direct target engagement.
Mapping the Signaling Cascade
With a confirmed target, the next step is to elucidate the downstream effects on the relevant signaling pathway.
Experimental Protocol: Western Blot Analysis of Key Signaling Nodes
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Objective: To measure changes in the phosphorylation status of key proteins downstream of the putative target. For a hypothesized Akt inhibitor, this would involve examining the PI3K/Akt/mTOR pathway.[3][6]
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Methodology:
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Treat cells with the compound at various concentrations and time points.
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Prepare whole-cell lysates.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies specific for both the phosphorylated form (e.g., p-Akt Ser473) and the total form of the protein of interest (e.g., Total Akt).
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Use secondary antibodies conjugated to HRP and an ECL substrate for detection.
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Trustworthiness: Probing for both the phosphorylated and total protein is a self-validating control. A true inhibition of signaling will show a decrease in the p-Akt/Total Akt ratio, confirming that the effect is not due to a general decrease in protein expression.
Data Presentation: Summarizing Initial Findings
Quantitative data from these initial phases should be summarized for clear interpretation.
| Assay Type | Cell Line | Endpoint | Result (Example) | Reference |
| Kinase Screen | (Biochemical) | % Inhibition at 10 µM | Akt1: 95%, PI3Kα: 88% | [3] |
| Anti-Proliferation | HT-29 | IC50 | 3.5 µM | [3] |
| Apoptosis Assay | HT-29 | % Apoptotic Cells at 2x IC50 | 65% | [7] |
Visualization of Workflows and Pathways
Clear visual diagrams are essential for conceptualizing complex biological systems and experimental strategies.
Proposed Experimental Workflow
Caption: Workflow for MOA elucidation.
Hypothesized PI3K/Akt Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
References
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The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells. PubMed. Available at: [Link]
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Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents. Semantic Scholar. Available at: [Link]
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Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism | Request PDF. ResearchGate. Available at: [Link]
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Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Who we serve. Available at: [Link]
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Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. PubMed. Available at: [Link]
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Development of Novel Benzomorpholine Class of Diacylglycerol Acyltransferase I Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]
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A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]
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An updated review on morpholine derivatives with their pharmacological actions. ijcrt.org. Available at: [Link]
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An updated review on morpholine derivatives with their pharmacological actions. ijcrt.org. Available at: [Link]
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4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine | Chemsrc. Chemsrc. Available at: [Link]
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Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed. Available at: [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
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Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. ResearchGate. Available at: [Link]
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![Chemical structure of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine](https://i.imgur.com/2gqYc7s.png)
